N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a pyrrolidinone core substituted with a benzyl group, a triazole ring bearing a 4-fluorophenyl moiety, and a methyl group. The carboxamide linkage bridges the triazole and pyrrolidinone systems.
Properties
IUPAC Name |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15-21(25-26-28(15)19-9-7-18(23)8-10-19)22(30)24-12-17-11-20(29)27(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXSPVGXBMSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its broad spectrum of biological activities. The chemical structure can be represented as follows:
This structure contributes to its interaction with biological targets, particularly through hydrogen bonding and dipole interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains. A study reported that triazole hybrids demonstrated antibacterial activity against Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | E. faecalis | 12.5 |
| Triazole Derivative B | E. faecalis | 25.0 |
| Triazole Derivative C | E. faecalis | 50.0 |
Anticancer Properties
The triazole scaffold has also been linked to anticancer activity. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Inhibition of acetylcholinesterase (AChE) is another significant biological activity associated with triazoles. The nitrogen atom in the triazole ring plays a critical role in enzyme-inhibitor interactions, leading to potential applications in treating neurodegenerative diseases like Alzheimer’s .
Table 2: Inhibitory Effects on Acetylcholinesterase
| Compound | AChE Inhibition (%) |
|---|---|
| N-Triazole Compound X | 75 |
| N-Triazole Compound Y | 65 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The triazole ring interacts with target enzymes, inhibiting their activity.
- Cellular Interaction : The compound may affect cellular signaling pathways involved in proliferation and apoptosis.
- Bioavailability : The structural features enhance stability and absorption in biological systems.
Case Studies
A notable case study involved the synthesis and testing of various triazole compounds against Mycobacterium tuberculosis, where several derivatives showed strong MIC values between 4 and 9 μM . These results highlight the potential for developing new antimycobacterial agents based on the triazole framework.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in treating various diseases. Its structural components suggest that it may exhibit:
- Antiviral Activity : Research indicates that triazole derivatives can inhibit viral replication. The presence of the pyrrolidine ring may enhance this activity by improving binding affinity to viral targets .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The specific interactions of this compound with cancer cell lines are under investigation, focusing on its mechanism of action and efficacy .
Neuropharmacology
Given the presence of the pyrrolidine structure, which is often associated with neuroactive compounds, there is potential for this compound to affect neurotransmitter systems. Research is ongoing to explore:
- Cognitive Enhancements : Compounds like this may influence cognitive functions and memory due to their interaction with cholinergic pathways .
- Anxiolytic Effects : The ability to modulate anxiety-related behaviors is being studied through various animal models .
Agricultural Chemistry
The unique chemical properties of this compound allow for exploration in agricultural applications, particularly as:
- Pesticides : The triazole ring is known for its fungicidal properties, making it a candidate for developing new agricultural fungicides .
Material Science
Research into the material properties of this compound suggests potential applications in:
- Polymer Chemistry : Its ability to form stable bonds could be utilized in creating new polymeric materials with enhanced properties .
Data Tables
Case Study 1: Antiviral Activity
A study published in Chemistry and Pharmacology Bulletin demonstrated that triazole derivatives exhibit significant antiviral activity against respiratory syncytial virus (RSV). The specific mechanisms involved binding to viral proteins and inhibiting replication processes.
Case Study 2: Anticancer Efficacy
Research presented at a recent pharmacology conference highlighted the compound's ability to induce cell death in breast cancer cell lines through apoptosis pathways. Further studies are needed to elucidate the precise molecular interactions involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on heterocyclic cores, substituents, and inferred properties:
Table 1: Key Structural Features of Target Compound and Analogs
Heterocyclic Core Variations
- Triazole vs. Thiadiazole/Tetrazole: The target compound’s 1,2,3-triazole core may offer distinct hydrogen-bonding capabilities compared to thiadiazole (–5) or tetrazole (). Tetrazoles, being more acidic, could improve bioavailability via salt formation .
- Pyridine Substitution : The pyridine-containing analog () lacks the triazole’s nitrogen-rich environment, which may reduce interactions with metal ions or polar targets .
Substituent Effects
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electron-withdrawing effects may enhance binding to aromatic pockets in enzymes, whereas chlorophenyl analogs () could increase lipophilicity and membrane permeability .
- Benzyl vs.
Carboxamide Linkage
The carboxamide group is conserved across all analogs, suggesting its critical role in target binding. Modifications in adjacent heterocycles (e.g., triazole vs. oxazole in ) alter electronic profiles, which could influence hydrogen-bonding efficiency or steric hindrance .
Implications for Pharmacological Activity
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Thiadiazole Derivatives: Known for antimicrobial and anticancer activity due to sulfur’s role in redox reactions .
- Triazole-Oxazole Hybrids : ’s ethoxyphenyl-oxazolylmethyl group may enhance CNS penetration due to increased lipophilicity .
Preparation Methods
Pyrrolidinone Ring Formation
The pyrrolidinone scaffold is synthesized via intramolecular cyclization of a γ-aminobutyric acid (GABA) derivative. A representative protocol involves:
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Benzylation of GABA : Reacting GABA with benzyl bromide in the presence of K₂CO₃ yields N-benzyl-GABA .
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Oxidation to Pyrrolidinone : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to a ketone, forming 1-benzyl-5-oxopyrrolidin-3-carboxylic acid .
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Reductive Amination : The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement or Hofmann degradation, followed by reduction with LiAlH₄ to afford 1-benzyl-5-oxopyrrolidin-3-ylmethanol . Subsequent conversion to the amine is achieved using Mitsunobu conditions (Ph₃P, DIAD, phthalimide) and deprotection with hydrazine.
Key Data :
-
Characterization: NMR (400 MHz, CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 3.75 (s, 2H, N-CH₂-Ph), 3.42 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.90–2.85 (m, 1H, pyrrolidinone-H).
Synthesis of 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is constructed via click chemistry between a fluorophenyl azide and a methyl-substituted alkyne:
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Synthesis of 4-Fluorophenyl Azide : Diazotization of 4-fluoroaniline with NaNO₂/HCl, followed by treatment with NaN₃, yields 4-fluorophenyl azide .
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Preparation of Methyl-Substituted Alkyne : Propiolic acid is methylated using MeMgBr to form 3-methylpropiolic acid .
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Triazole Formation : Reacting the azide and alkyne in a Cu(I)-catalyzed cycloaddition (CuSO₄, sodium ascorbate, H₂O/t-BuOH) produces 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid .
Optimization Note : Microwave irradiation (40°C, 10 min) enhances reaction efficiency, achieving yields of 89–92% compared to 75–80% under conventional heating.
Key Data :
Amide Coupling and Final Assembly
Carboxamide Formation
The pyrrolidinone-methylamine and triazole-carboxylic acid are coupled using standard amide bond-forming reagents :
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Activation of Carboxylic Acid : The triazole-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.
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Nucleophilic Acylation : Reacting the acyl chloride with 1-benzyl-5-oxopyrrolidin-3-ylmethylamine in dry THF with Et₃N as a base yields the final product.
Alternative Method : Employing EDCI/HOBt in DMF at 0°C achieves comparable yields (85%) with milder conditions.
Key Data :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| CuAAC (Microwave) | Rapid, high-yielding, scalable | Requires specialized equipment | 89–92 |
| Classical CuAAC | Broad solvent compatibility | Longer reaction times (12–24 h) | 75–80 |
| EDCI/HOBt Coupling | Mild conditions, no acidic byproducts | Higher cost of reagents | 82–85 |
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
Methodological Answer:
- Multi-Step Synthesis : Utilize a modular approach, starting with the formation of the pyrrolidinone core via cyclization of a substituted γ-aminobutyric acid derivative, followed by benzylation at the N1 position . Subsequent steps involve coupling the triazole-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
- Purification : Employ flash chromatography for intermediate purification and High-Performance Liquid Chromatography (HPLC) for final product isolation, monitoring via Thin Layer Chromatography (TLC) with UV/iodine visualization .
- Yield Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of reagents like K₂CO₃ in DMF) to minimize side products .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm, triazole methyl groups at δ 2.1–2.3 ppm) .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., triazole ring planarity, benzyl-pyrrolidinone dihedral angles) to validate stereochemistry .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₃H₂₃FN₆O₂: 458.18) and fragmentation patterns .
Q. What key structural features influence this compound’s reactivity and bioactivity?
Methodological Answer:
- Fluorophenyl Group : Enhances metabolic stability and lipophilicity, affecting membrane permeability .
- Triazole Core : Participates in hydrogen bonding and π-π stacking with biological targets (e.g., enzyme active sites) .
- Benzyl-Pyrrolidinone Moiety : Modulates conformational flexibility, impacting binding affinity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., kinases, GPCRs). Focus on the triazole and fluorophenyl groups as key pharmacophores .
- Structure-Activity Relationship (SAR) : Compare docking scores of derivatives with modified substituents (e.g., chloro vs. fluoro analogs) to identify critical interactions .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability in IC₅₀ values .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanocrystals using anti-solvent precipitation .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
- Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis and modify lipophilic groups to reduce nonspecific binding .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
Methodological Answer:
- Click Chemistry : Optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions (e.g., ligand choice, solvent polarity) to favor 1,4-triazole regioisomers .
- Protecting Groups : Temporarily block reactive sites (e.g., pyrrolidinone carbonyl) with tert-butoxycarbonyl (Boc) to direct functionalization .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Authentication : Verify STR profiles to rule out cross-contamination .
- Pathway Enrichment Analysis : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in sensitive vs. resistant lines .
- Microenvironment Mimicry : Test efficacy in 3D spheroid models or co-cultures with stromal cells to better replicate in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
